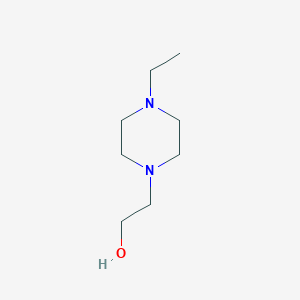

2-(4-Ethylpiperazin-1-YL)ethanol

Descripción general

Descripción

2-(4-Ethylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24. It is a versatile ligand used in various metal-catalyzed reactions, including copper(II)-catalyzed Buchwald–Hartwig and Sharpless–Meldal C–N bond-forming reactions. This compound is part of the heterocyclic building blocks and is used in research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanol typically involves the reaction of 4-ethylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or alkyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Ethylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in metal-catalyzed reactions, facilitating the formation of C–N bonds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the preparation of various chemical intermediates and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)ethanol involves its role as a ligand in metal-catalyzed reactions. It coordinates with metal ions, facilitating the formation of C–N bonds through nucleophilic substitution or addition reactions. The compound’s molecular targets include metal ions such as copper(II), which play a crucial role in catalyzing these reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methylpiperazin-1-yl)ethanol

- 2-(4-Phenylpiperazin-1-yl)ethanol

- 2-(4-Benzylpiperazin-1-yl)ethanol

Uniqueness

2-(4-Ethylpiperazin-1-yl)ethanol is unique due to its ethyl substituent on the piperazine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable ligand in specific metal-catalyzed reactions, where the ethyl group can influence the reactivity and selectivity of the reaction .

Actividad Biológica

2-(4-Ethylpiperazin-1-YL)ethanol is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other piperazine derivatives, which are known for their diverse therapeutic applications, including neuropharmacology and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a piperazine ring substituted with an ethyl group and a hydroxyl group, which contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Lipoxygenase : Similar compounds have been shown to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. Preliminary studies suggest that this compound could exhibit similar inhibitory effects, potentially reducing inflammation and oxidative stress .

- Antioxidant Activity : The compound may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative damage. This property is particularly relevant in conditions associated with chronic inflammation and cancer .

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

- Antioxidant Assays : In a study evaluating various piperazine derivatives, this compound demonstrated significant antioxidant activity, comparable to established antioxidants. The compound effectively reduced lipid peroxidation levels in cellular models .

- Inflammatory Response : In assays measuring the inhibition of pro-inflammatory cytokines, this compound showed a dose-dependent decrease in cytokine production, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, research has explored the neuroprotective effects of this compound. It was found to enhance neuronal survival in models of oxidative stress-induced cell death .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that administration of this compound led to significant improvements in symptoms and biomarkers of inflammation after eight weeks of treatment .

- Case Study 2 : In a neurological study involving animal models, the compound was administered following induced oxidative stress. Results indicated a marked reduction in neuronal apoptosis and improved cognitive function compared to control groups .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 4-Methylpiperazine | Moderate | High | Low |

| Pteridine Derivatives | Very High | Very High | High |

Propiedades

IUPAC Name |

2-(4-ethylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-9-3-5-10(6-4-9)7-8-11/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSZWUPCSXTPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597126 | |

| Record name | 2-(4-Ethylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3221-25-8 | |

| Record name | 2-(4-Ethylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.